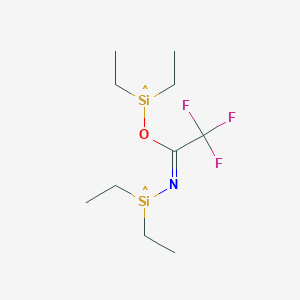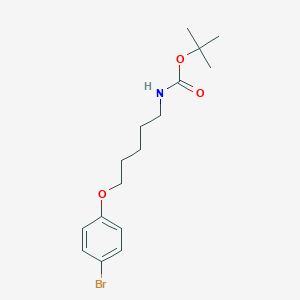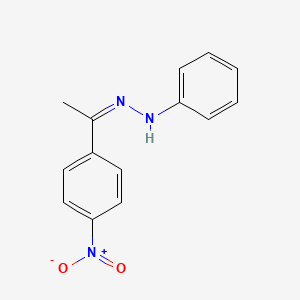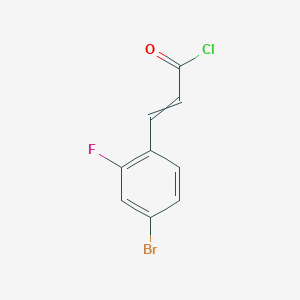![molecular formula C14H11BrClNO2 B13713742 2-[3-[(2-Bromophenyl)amino]-4-chlorophenyl]acetic Acid](/img/structure/B13713742.png)
2-[3-[(2-Bromophenyl)amino]-4-chlorophenyl]acetic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-[(2-Bromophenyl)amino]-4-chlorophenyl]acetic Acid is an organic compound with the molecular formula C14H11BrClNO2. This compound is characterized by the presence of a bromine atom, a chlorine atom, and an amino group attached to a phenyl ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[(2-Bromophenyl)amino]-4-chlorophenyl]acetic Acid typically involves the following steps:
Nitration: The starting material, 2-bromophenylamine, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Chlorination: The compound is chlorinated to introduce a chlorine atom at the desired position.
Acylation: Finally, the compound undergoes acylation to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure high yield and purity.
Purification: Techniques like recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-[3-[(2-Bromophenyl)amino]-4-chlorophenyl]acetic Acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of the bromine or chlorine atoms under specific conditions.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of dehalogenated products.
Substitution: Formation of new functionalized derivatives.
Scientific Research Applications
2-[3-[(2-Bromophenyl)amino]-4-chlorophenyl]acetic Acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-[3-[(2-Bromophenyl)amino]-4-chlorophenyl]acetic Acid involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and proteins that the compound binds to or modifies.
Pathways Involved: The compound may influence biochemical pathways related to inflammation, microbial growth, or cellular signaling.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-2-phenylacetic Acid: Shares the bromine and phenyl groups but lacks the chlorine and amino groups.
4-Bromophenylacetic Acid: Similar structure but with different substitution patterns.
2-Amino-2-(4-bromophenyl)acetic Acid: Contains an amino group but differs in the position of the bromine atom.
Uniqueness
2-[3-[(2-Bromophenyl)amino]-4-chlorophenyl]acetic Acid is unique due to its specific combination of bromine, chlorine, and amino groups, which confer distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C14H11BrClNO2 |
|---|---|
Molecular Weight |
340.60 g/mol |
IUPAC Name |
2-[3-(2-bromoanilino)-4-chlorophenyl]acetic acid |
InChI |
InChI=1S/C14H11BrClNO2/c15-10-3-1-2-4-12(10)17-13-7-9(8-14(18)19)5-6-11(13)16/h1-7,17H,8H2,(H,18,19) |
InChI Key |
JKFQPXGORVPUQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=C(C=CC(=C2)CC(=O)O)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2,5-dioxopyrrolidin-1-yl) 5-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]pentanoate](/img/structure/B13713665.png)
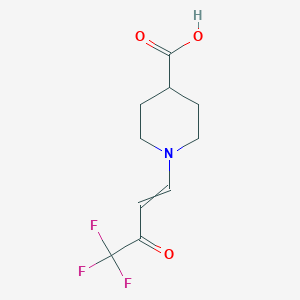
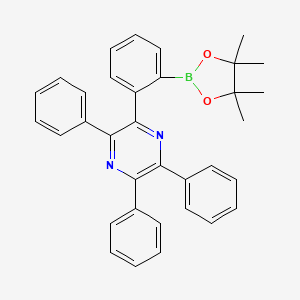
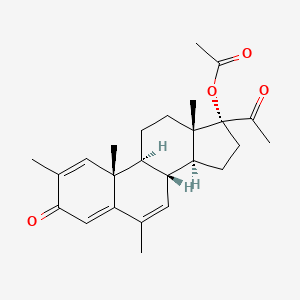
![8-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13713703.png)
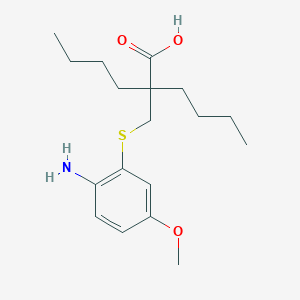
![7,7'-Oxydithieno[3,2-b]pyridine](/img/structure/B13713705.png)

